PRMT8 Versus PRMT1 Differential Inhibition: A Quantifiable Selectivity Profile
The target compound exhibits a quantifiable difference in inhibitory potency between two members of the protein arginine N-methyltransferase (PRMT) family. In radioligand displacement assays, the IC50 for PRMT1 was determined to be 610 nM, whereas the IC50 for PRMT8 was 1.74 μM [1]. This represents an approximately 2.9-fold selectivity preference for PRMT1 over PRMT8 under the reported assay conditions.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 610 nM (PRMT1); IC50 = 1.74 μM (PRMT8) |
| Comparator Or Baseline | PRMT8 activity of the same compound (1.74 μM) serves as the intra-compound comparator for PRMT1 activity |
| Quantified Difference | Approximately 2.9-fold greater potency against PRMT1 relative to PRMT8 |
| Conditions | Displacement of [3H]-SAM from recombinant His6-tagged PRMT1 and PRMT8 (human) expressed in E. coli BL21(DE3), incubated for 5 minutes prior to substrate addition |
Why This Matters
This selectivity profile enables researchers to prioritize procurement when PRMT1 inhibition is the primary experimental objective while anticipating reduced PRMT8 cross-reactivity, informing compound selection in epigenetic target validation studies.
- [1] BindingDB. BDBM50070953 / CHEMBL3409550. IC50 = 610 nM for PRMT1; IC50 = 1.74 μM for PRMT8. Assay: Displacement of [3H]-SAM. View Source
